molecular formula C11H9ClN2OS B15356591 3-amino-N-(3-chlorophenyl)thiophene-2-carboxamide

3-amino-N-(3-chlorophenyl)thiophene-2-carboxamide

Cat. No.: B15356591
M. Wt: 252.72 g/mol
InChI Key: GUEWALHRMBSIGF-UHFFFAOYSA-N
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Description

3-Amino-N-(3-chlorophenyl)thiophene-2-carboxamide is a chemical compound characterized by its unique structure, which includes a thiophene ring, an amino group, and a chlorophenyl moiety

Properties

IUPAC Name

3-amino-N-(3-chlorophenyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2OS/c12-7-2-1-3-8(6-7)14-11(15)10-9(13)4-5-16-10/h1-6H,13H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUEWALHRMBSIGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)C2=C(C=CS2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-N-(3-chlorophenyl)thiophene-2-carboxamide typically involves the following steps:

  • Thiophene Synthesis: The thiophene ring is constructed using methods such as the Gewald reaction, which involves the condensation of ketones with α-haloketones in the presence of elemental sulfur and a base.

  • Amination: The thiophene ring is then subjected to amination to introduce the amino group. This can be achieved using reagents like ammonia or primary amines under specific reaction conditions.

  • Chlorination: The chlorophenyl group is introduced through chlorination reactions, often using reagents like thionyl chloride or phosphorus pentachloride.

  • Carboxamide Formation: Finally, the carboxamide group is formed by reacting the intermediate with an appropriate amine under controlled conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes and optimized reaction conditions to ensure high yield and purity. Advanced techniques such as microwave-assisted synthesis and flow chemistry can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-N-(3-chlorophenyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can be performed to reduce the nitro group to an amine.

  • Substitution: Substitution reactions can occur at different positions on the thiophene ring, leading to the formation of various derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

  • Reduction: Reducing agents such as iron powder, tin chloride, and lithium aluminum hydride are often used.

  • Substitution: Substitution reactions typically require strong bases or nucleophiles, and the reaction conditions may vary depending on the specific substituent.

Major Products Formed:

Scientific Research Applications

3-Amino-N-(3-chlorophenyl)thiophene-2-carboxamide has been explored for its applications in several scientific fields:

  • Chemistry: The compound serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: It has been studied for its biological activity, including potential antimicrobial, antiviral, and anticancer properties.

  • Medicine: Research has focused on its use as a lead compound for the development of new therapeutic agents, particularly in the treatment of infectious diseases and cancer.

  • Industry: The compound's unique properties make it valuable in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism by which 3-amino-N-(3-chlorophenyl)thiophene-2-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

  • 3-Amino-2-thiophenecarboxamide: Similar structure but lacks the chlorophenyl group.

  • N-(3-Chlorophenyl)thiophene-2-carboxamide: Similar structure but lacks the amino group.

  • 3-Amino-N-(4-chlorophenyl)thiophene-2-carboxamide: Similar structure but with a different position of the chlorophenyl group.

Uniqueness: 3-Amino-N-(3-chlorophenyl)thiophene-2-carboxamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties

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